Cas no 51512-09-5 (2-Chlorophenylacetyl chloride)
2-Chlorophenylacetyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetyl chloride, 2-chloro-
- 2-Chlorophenylacetyl Chloride
- 2-(2-chlorophenyl)acetyl chloride
- 2-CHLOROPHENYLACETYL CHLORIDE (STABILIZED WITH COPPER CHIP)
- 2-Chlorophenacetyl chloride
- o-Chlorophenylacetyl chloride
- Acetyl chloride, 2-(2-chlorophenyl)-
- o-Chlor-phenylacetylchlorid
- o-chloro-phenylacetyl chloride
- 2-chloro-phenylacetyl chloride
- 2-chlorophenyl-acetyl chloride
- (2-chlorophenyl)acetyl chloride
- (o-Chlorophenyl)Acetyl Chloride
- DTXSID60199489
- AKOS009216061
- BCA51209
- BS-22889
- SCHEMBL286906
- EN300-90191
- CS-0181846
- C2504
- WIHSAOYVGKVRJX-UHFFFAOYSA-N
- D97686
- 51512-09-5
- 2-ChlorophenylacetylChloride(stabilizedwithCopperchip)
- FT-0702248
- MFCD00130223
- DB-050646
- 2-Chlorophenylacetyl chloride
-
- MDL: MFCD00000857
- Inchi: 1S/C8H6Cl2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2
- InChI Key: WIHSAOYVGKVRJX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC(=O)Cl
Computed Properties
- Exact Mass: 187.98000
- Monoisotopic Mass: 187.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: No data available
- Density: 1.324±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 121°C/12mmHg(lit.)
- Flash Point: 103.0±22.9 ºC,
- Refractive Index: 1.5480-1.5520
- Solubility: Very slightly soluble (0.4 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.64790
2-Chlorophenylacetyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:3265
- Hazard Category Code: 22-29-34
- Safety Instruction: 26-36/37/39-45
- HazardClass:8
- PackingGroup:II
- Storage Condition:0-10°C
2-Chlorophenylacetyl chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chlorophenylacetyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153892-1g |
2-Chlorophenylacetyl chloride |
51512-09-5 | >98.0%(GC) | 1g |
¥128.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153892-5G |
2-Chlorophenylacetyl chloride |
51512-09-5 | >98.0%(GC) | 5g |
¥420.90 | 2023-09-03 | |
| TRC | C382093-50mg |
2-Chlorophenylacetyl Chloride |
51512-09-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C382093-100mg |
2-Chlorophenylacetyl Chloride |
51512-09-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C382093-500mg |
2-Chlorophenylacetyl Chloride |
51512-09-5 | 500mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C834955-5g |
2-Chlorophenylacetyl Chloride (stabilized with Copper chip) |
51512-09-5 | 98% | 5g |
427.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2504-5g |
2-Chlorophenylacetyl chloride |
51512-09-5 | 98.0%(GC&T),stabilized with Copper chip | 5g |
¥465.0 | 2022-05-30 | |
| Apollo Scientific | OR938171-1g |
2-Chlorophenylacetyl chloride |
51512-09-5 | 98% | 1g |
£17.00 | 2025-02-20 | |
| Apollo Scientific | OR938171-5g |
2-Chlorophenylacetyl chloride |
51512-09-5 | 98% | 5g |
£56.00 | 2025-02-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2504-5G |
2-Chlorophenylacetyl Chloride |
51512-09-5 | >98.0%(GC)(T) | 5g |
¥420.00 | 2023-06-14 |
2-Chlorophenylacetyl chloride Suppliers
2-Chlorophenylacetyl chloride Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-Chlorophenylacetyl chloride
Introduction to 2-Chlorophenylacetyl Chloride (CAS No. 51512-09-5)
2-Chlorophenylacetyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 51512-09-5, is a versatile and highly reactive chemical compound that has garnered significant attention in the field of pharmaceutical and organic synthesis. This compound, featuring a chlorinated phenyl group attached to an acetyl chloride moiety, serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and specialty chemicals. Its unique structural properties make it particularly valuable in the development of novel therapeutic agents and functional materials.
The reactivity of 2-Chlorophenylacetyl Chloride stems from the presence of both the chloro-substituted aromatic ring and the acetyl chloride functional group. The chloro group enhances electrophilic aromatic substitution reactions, while the acetyl chloride moiety facilitates nucleophilic addition and condensation reactions. These characteristics make it an indispensable tool in synthetic organic chemistry, enabling chemists to construct complex molecular architectures with precision.
In recent years, 2-Chlorophenylacetyl Chloride has been extensively studied for its applications in medicinal chemistry. One of the most promising areas of research involves its use in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing inhibitors of enzymes involved in cancer metabolism. The phenylacetyl scaffold is known to interact with biological targets such as kinases and proteases, making it a valuable building block for drug discovery efforts.
Moreover, the pharmaceutical industry has leveraged 2-Chlorophenylacetyl Chloride to create novel antibiotics and antiviral agents. The compound’s ability to undergo selective modifications allows for the generation of derivatives with enhanced pharmacological properties. Researchers have reported its incorporation into peptidomimetics designed to mimic natural bioactive peptides, thereby improving drug efficacy and reducing side effects.
Recent advancements in computational chemistry have further highlighted the potential of 2-Chlorophenylacetyl Chloride as a key intermediate. Molecular modeling studies have predicted its role in facilitating cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl structures found in many pharmacologically active compounds. These computational insights have guided experimental synthetic routes, optimizing yields and purity.
The agrochemical sector has also recognized the significance of 2-Chlorophenylacetyl Chloride. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides due to their ability to interfere with plant growth regulators. By modifying the phenyl ring or introducing additional functional groups, chemists can tailor the compound’s bioactivity to target specific pests or diseases while minimizing environmental impact.
Industrial applications of 2-Chlorophenylacetyl Chloride extend beyond pharmaceuticals and agrochemicals. It is widely used in specialty chemical manufacturing, where it serves as a precursor for dyes, polymers, and coatings. The compound’s reactivity allows for the introduction of complex functionalities into these materials, enhancing their performance characteristics.
In conclusion, 2-Chlorophenylacetyl Chloride (CAS No. 51512-09-5) represents a cornerstone in modern synthetic chemistry. Its broad utility across multiple industries underscores its importance as a chemical intermediate. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of innovation in chemical biology and material science.
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